REACTION_CXSMILES
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[Br:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH2:4][CH2:5][NH:6][C:7](=[O:12])[C:8]([F:11])([F:10])[F:9].[CH2:17]=O.S(=O)(=O)(O)O>C(O)(=O)C>[Br:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:3]=1[CH2:4][CH2:5][N:6]([C:7](=[O:12])[C:8]([F:10])([F:11])[F:9])[CH2:17]2
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Name
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|
Quantity
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8.88 g
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Type
|
reactant
|
Smiles
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BrC1=C(CCNC(C(F)(F)F)=O)C=CC=C1
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Name
|
|
Quantity
|
13.5 g
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Type
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reactant
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Smiles
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C=O
|
Name
|
|
Quantity
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45 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
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|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with ice water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
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WASH
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Details
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washed with brine and Sat. NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
After concentration, flash chomatography (SiO2, hexane/DCM=1:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C2CCN(CC2=CC=C1)C(C(F)(F)F)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |